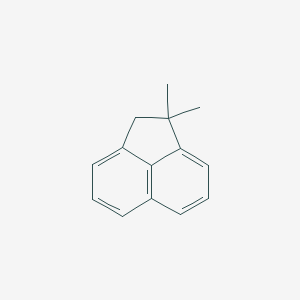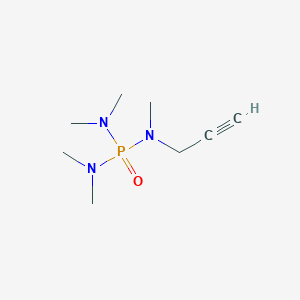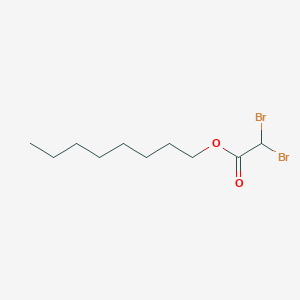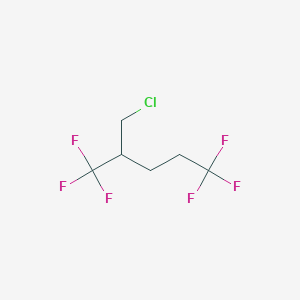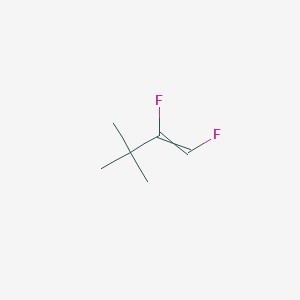
1,2-Difluoro-3,3-dimethylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H10F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3,3-dimethylbut-1-ene can be synthesized through the dehydrofluorination of 1,2-difluoro-3,3-dimethylbutane. This reaction typically involves the use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the fluorination of 3,3-dimethylbut-1-ene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture. The reaction conditions are carefully controlled to ensure selective fluorination and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Addition Reactions: Halogenated derivatives or hydrogenated products.
Oxidation: Epoxides or diols.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1,2-Difluoro-3,3-dimethylbut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Studied for its potential as a precursor in the synthesis of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,2-difluoro-3,3-dimethylbut-1-ene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and fluorine atoms. The fluorine atoms increase the electron-withdrawing nature of the compound, making the double bond more reactive towards electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbut-1-ene: Lacks fluorine atoms, making it less reactive towards electrophilic addition reactions.
1,2-Dichloro-3,3-dimethylbut-1-ene: Contains chlorine atoms instead of fluorine, resulting in different reactivity and chemical properties.
2,3-Dimethyl-2-butene: An isomer with a different arrangement of the double bond and methyl groups, leading to distinct chemical behavior.
Uniqueness
1,2-Difluoro-3,3-dimethylbut-1-ene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity towards electrophiles, higher thermal stability, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
58384-39-7 |
|---|---|
Formule moléculaire |
C6H10F2 |
Poids moléculaire |
120.14 g/mol |
Nom IUPAC |
1,2-difluoro-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H10F2/c1-6(2,3)5(8)4-7/h4H,1-3H3 |
Clé InChI |
HXUXULPIOLVWCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


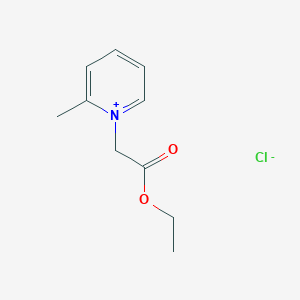
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
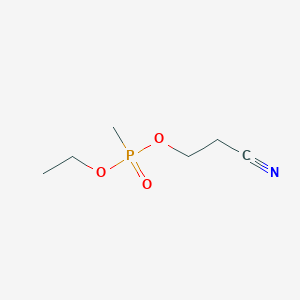
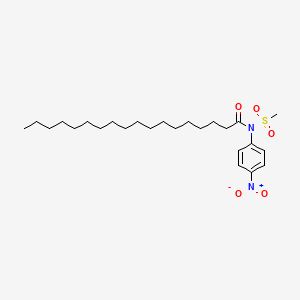
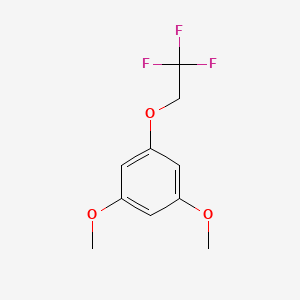
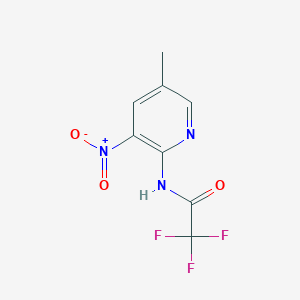
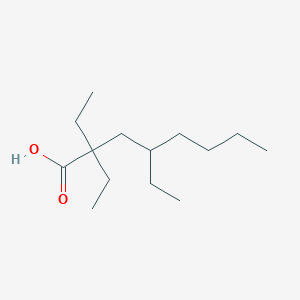
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
